molecular formula C6H8O3 B11716870 2-(Oxolan-3-ylidene)acetic acid

2-(Oxolan-3-ylidene)acetic acid

Cat. No.: B11716870
M. Wt: 128.13 g/mol
InChI Key: YCHOYEGBWMESCS-UHFFFAOYSA-N
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Description

2-(Oxolan-3-ylidene)acetic acid, also known as tetrahydro-3-furanylacetic acid, is an organic compound with the molecular formula C6H10O3. It is characterized by a five-membered oxolane ring attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-ylidene)acetic acid typically involves the reaction of oxolane derivatives with acetic acid or its derivatives. One common method is the Knoevenagel condensation, where oxolane derivatives react with acetic acid in the presence of a base catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxolan-3-ylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxolane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Oxolan-3-ylidene)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The oxolane ring and acetic acid moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 2-(Oxolan-3-ylidene)acetic acid is unique due to its specific oxolane ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(oxolan-3-ylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)3-5-1-2-9-4-5/h3H,1-2,4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHOYEGBWMESCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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